molecular formula C14H12N2O5 B14382533 2-(4-Methoxy-3-nitroanilino)benzoic acid CAS No. 89974-93-6

2-(4-Methoxy-3-nitroanilino)benzoic acid

Katalognummer: B14382533
CAS-Nummer: 89974-93-6
Molekulargewicht: 288.25 g/mol
InChI-Schlüssel: LLPCCHCXLBUIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxy-3-nitroanilino)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 4-methoxy-3-nitroanilino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitroanilino)benzoic acid typically involves the nitration of 4-methoxyaniline followed by coupling with benzoic acid derivatives. One common method includes:

    Nitration of 4-Methoxyaniline:

    Coupling Reaction: The nitrated product is then coupled with a benzoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-3-nitroanilino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 2-(4-Methoxy-3-aminoanilino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-3-nitroanilino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-3-nitroanilino)benzoic acid depends on its chemical structure and the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2-nitroaniline: Similar structure but lacks the benzoic acid moiety.

    2-Nitrobenzoic acid: Similar structure but lacks the methoxyaniline group.

    4-Amino-3-nitroanisole: Similar structure but with an amino group instead of the benzoic acid moiety.

Uniqueness

2-(4-Methoxy-3-nitroanilino)benzoic acid is unique due to the presence of both the methoxy and nitro groups on the aniline ring, coupled with the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89974-93-6

Molekularformel

C14H12N2O5

Molekulargewicht

288.25 g/mol

IUPAC-Name

2-(4-methoxy-3-nitroanilino)benzoic acid

InChI

InChI=1S/C14H12N2O5/c1-21-13-7-6-9(8-12(13)16(19)20)15-11-5-3-2-4-10(11)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI-Schlüssel

LLPCCHCXLBUIRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.